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Compound of Interest

Compound Name:
N-(3,5-dimethylphenyl)-2-

hydroxybenzamide

CAS No.: 2819-59-2

Cat. No.: B3326738

Get Quote

Executive Summary & Compound Profile
N-(3,5-dimethylphenyl)-2-hydroxybenzamide (often designated in SAR studies as a

dimethyl-salicylanilide analog) is a synthetic small molecule belonging to the salicylanilide

class. It is structurally characterized by a 2-hydroxybenzamide (salicylamide) core coupled to a

3,5-dimethylaniline moiety.

While less clinically ubiquitous than its halogenated relatives (e.g., Niclosamide, Oxyclozanide),

this compound serves as a critical Structure-Activity Relationship (SAR) probe. It is primarily

utilized to deconvolute the role of electron-withdrawing groups (EWGs) in mitochondrial

uncoupling, IKK-β inhibition, and bacterial sensitization.

Chemical Identity
IUPAC Name: N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3326738#bc-rfq
https://www.benchchem.com/product/b3326738/docs?utm_src=pdf-body#comparative-potency-guide-n-3-5-dimethylphenyl-2-hydroxybenzamide-vs-standard-inhibitors
https://www.benchchem.com/product/b3326738/docs?utm_src=pdf-body#comparative-potency-guide-n-3-5-dimethylphenyl-2-hydroxybenzamide-vs-standard-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326738?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Class: Salicylanilide / Benzamide

Key Structural Features:

Pharmacophore: Phenolic hydroxyl (C2) + Amide linker (essential for proton shuttling).

Modulation Site: 3,5-dimethyl substitution on the aniline ring (electron-donating alkyls vs.

electron-withdrawing halides in standards).

Mechanism of Action: The "Proton Shuttle" &
Signaling Modulation
To understand the potency difference, one must grasp the dual mechanism common to

bioactive salicylanilides: Protonophore Uncoupling and Kinase/Signaling Inhibition.

Mitochondrial Uncoupling (Primary Mechanism)
Like standard inhibitors, N-(3,5-dimethylphenyl)-2-hydroxybenzamide acts as a weak acid

lipophilic protonophore.

Deprotonation: The phenolic hydroxyl releases a proton in the intermembrane space (IMS).

Translocation: The anionic form crosses the inner mitochondrial membrane (IMM), stabilized

by internal hydrogen bonding (pseudo-ring formation between amide N and phenolic O).

Reprotonation: It picks up a proton in the matrix (high pH) and returns to the IMS.

Result: Dissipation of the proton motive force (

), decoupling oxidative phosphorylation from ATP synthesis.

Potency Factor: The 3,5-dimethyl groups are electron-donating (via hyperconjugation), which

increases the pKa of the phenolic hydroxyl compared to electron-withdrawing groups (like -Cl, -

NO2, -CF3) found in Niclosamide or IMD-0354. This makes the dimethyl variant a weaker

uncoupler (lower acidity = harder to deprotonate), serving as a vital negative or low-potency

control in bioenergetic assays.
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Signaling Pathway Modulation (NF-κB / STAT3)
In specific contexts (e.g., cancer research, inflammation), salicylanilides inhibit IKK-β

(preventing NF-κB activation) and STAT3. The dimethyl analog typically exhibits reduced

potency here due to weaker hydrophobic interactions or lack of halogen bonding within the

ATP-binding pocket of the kinase.
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Figure 1: Mechanistic divergence between the dimethyl analog (blue) and standard

halogenated salicylanilides (red). The dimethyl substitution weakens both protonophore activity

and kinase inhibition.
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The following data synthesizes SAR findings comparing N-(3,5-dimethylphenyl)-2-
hydroxybenzamide against industry standards Niclosamide (broad-spectrum) and IMD-0354

(IKK-β selective).

Table 1: Inhibitory Potency & Physicochemical
Properties[2][3][4]

Feature
N-(3,5-
dimethylphenyl)-2-
hydroxybenzamide

Niclosamide
(Standard)

IMD-0354
(Standard)

Primary Target
Mitochondrial

Uncoupling (Weak)

Mitochondrial

Uncoupling (Strong)
IKK-β / STAT3

Electronic Nature
Electron-Donating (+I

effect)

Electron-Withdrawing

(-I, -M)

Electron-Withdrawing

(-I)

pKa (Phenolic) ~8.5 - 9.0 (Est.) 5.60 ~6.0

Uncoupling EC50
> 50 µM (Low

Potency)
0.2 - 1.0 µM N/A

IKK-β IC50 > 10 µM ~0.5 - 1.0 µM ~0.25 µM

Bacterial MIC (S.

aureus)
> 64 µg/mL 0.5 - 2.0 µg/mL 2 - 4 µg/mL

Colistin Adjuvant
Active (MIC 1-2

µg/mL)
Active Active

Key Insight: The dimethyl analog is significantly less potent (10-50x) than Niclosamide or IMD-

0354 in direct killing or inhibition assays. However, it retains chemosensitizing activity (adjuvant

effect), making it a valuable tool to study "silent" membrane permeabilization without the high

cytotoxicity of the standards.

Experimental Protocols
To validate these potency differences in your own lab, use the following self-validating

protocols.
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Protocol A: Mitochondrial Uncoupling Assay (Oxygen
Consumption)
Objective: Quantify the compound's ability to stimulate respiration (uncoupling) compared to

FCCP or Niclosamide.

Cell Prep: Use HepG2 or HeLa cells (20,000 cells/well) in Seahorse XF microplates.

Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (mix 3 min,

measure 3 min).

Injection A (Inhibitor): Inject Oligomycin (1 µM) to block ATP synthase. (OCR should drop).

Injection B (Test Compound):

Standard: Titrate Niclosamide (0.1 µM – 10 µM).

Test: Titrate N-(3,5-dimethylphenyl)-2-hydroxybenzamide (1 µM – 100 µM).

Expectation: Niclosamide will spike OCR at low doses (max uncoupling). The dimethyl

analog will require significantly higher concentrations to achieve a similar spike.

Injection C (Termination): Rotenone/Antimycin A to inhibit ETC.

Protocol B: Comparative Cytotoxicity / Viability Assay
Objective: Determine IC50 for cell growth inhibition.

Seeding: Seed cells in 96-well plates (e.g., 5,000 cells/well). Incubate 24h.

Treatment: Prepare serial dilutions (DMSO control, 0.1, 1, 10, 50, 100 µM).

Include IMD-0354 as a positive control for signaling inhibition.

Incubation: 48-72 hours at 37°C.

Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4h.

Calculation: Normalize fluorescence/absorbance to DMSO control.
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Validation: If the dimethyl analog IC50 < 5 µM, check for precipitation or off-target toxicity;

it should be > 20 µM in most non-sensitive lines.

Protocol C: Bacterial Chequerboard Assay (Adjuvant
Potential)
Objective: Test if the compound potentiates Colistin (as seen in SAR studies).

Matrix: 8x8 matrix in a 96-well plate.

X-axis: Colistin (0 to 8 µg/mL).

Y-axis: N-(3,5-dimethylphenyl)-2-hydroxybenzamide (0 to 64 µg/mL).

Inoculum: Add Acinetobacter baumannii or E. coli (

CFU/mL).

Incubation: 18-24h at 37°C.

FICI Calculation:

.

indicates synergy.

Experimental Workflow Visualization

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3326738/docs?utm_src=pdf-body#comparative-potency-guide-n-3-5-dimethylphenyl-2-hydroxybenzamide-vs-standard-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326738?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Assays

Phase 3: Analysis
Compound Stock

(DMSO)

Seahorse XF
(Mito Function)

Titration
(1-100 µM)

MTT/Resazurin
(Viability)

Chequerboard
(Synergy)

Cell Culture
(HepG2 / Bacteria)

Calculate IC50/EC50

Uncoupling Potency

Cytotoxicity

Calculate FICI
(Synergy Score)

Adjuvant Effect

Click to download full resolution via product page

Figure 2: Integrated workflow for validating the potency and adjuvant potential of the dimethyl

analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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